molecular formula C12H8N2O5 B2666978 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 1707375-57-2

2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid

Cat. No.: B2666978
CAS No.: 1707375-57-2
M. Wt: 260.205
InChI Key: JCHHVMGPLNASIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid” is a chemical compound with the molecular formula C12H8N2O5 and a molecular weight of 260.205 . It is a research compound and not intended for human or veterinary use.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of enantiomers derived from 5-fluorouracil-1-yl acetic acid and L- and D-alanine methyl ester demonstrate the potential for creating targeted compounds with specific enantiomeric properties. These compounds were synthesized using N,N-diisopropylcarbodiimide and 1-Hydroxybenzotriazole as coupling reagents, showcasing the chemical versatility of related structures (Xiong Jing, 2011).

Structural Studies and Heteroannulation

  • Structural studies of compounds like (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, prepared from 2-aminopyridines, highlight the importance of regioselective formation and molecular conformation in the solution and crystal forms. These insights are crucial for understanding the potential biological activity and interactions of such compounds (W. Chui et al., 2004).

Heterocyclic System Synthesis

  • Research into the synthesis of heterocyclic systems, such as thiazolopyrimidine, from pyrimidinylacetic acid underscores the compound's role in generating new molecules with potential therapeutic uses. These studies not only provide new synthetic pathways but also expand the chemical space for drug discovery (A. Aly, 2007).

Antimicrobial Activities

  • Some studies focus on the antimicrobial activities of new synthesized imide and Schiff's base derivatives, indicating the broad applicability of this compound's derivatives in developing new antimicrobial agents. The antimicrobial screening of these compounds against various pathogens could lead to the discovery of novel therapeutic agents (N. M. Sabry et al., 2013).

Computational Investigations

  • Novel hydrazone-containing thieno[2,3-d]pyrimidines have been synthesized and analyzed through X-ray crystal structure and computational investigations. These studies provide deep insights into the molecular interactions and stability of these compounds, essential for drug design and development (M. Altowyan et al., 2023).

Properties

IUPAC Name

2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-8(16)5-14-11(17)10-9(13-12(14)18)6-3-1-2-4-7(6)19-10/h1-4H,5H2,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHHVMGPLNASIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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